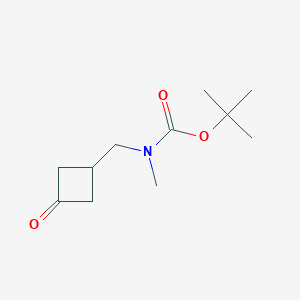

Tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate

Description

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a ketone group at the 3-position and a methylene-linked carbamate group. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . The compound’s IUPAC name is tert-butyl N-(3-oxocyclobutyl)carbamate, and its SMILES representation is CC(C)(C)OC(=O)NC1CC(=O)C1, highlighting the tert-butoxycarbonyl (Boc) group attached to the nitrogen of the 3-oxocyclobutyl moiety . This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves as a protective amine group during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZMKIZYYCNSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

-

- 3-oxocyclobutanemethyl amine or its derivatives

- Methyl carbamate or methylamine derivatives

- tert-Butyl chloroformate (for Boc protection)

-

- Formation of the amine intermediate: The 3-oxocyclobutyl moiety is introduced typically via functionalization of cyclobutanone derivatives to generate the corresponding amine or aminomethyl intermediate.

- Carbamate formation: The amine intermediate is reacted with methyl carbamate or methylamine under carbamoylation conditions to form the N-methyl carbamate linkage.

- Protection with tert-butyl group: The carbamate nitrogen is protected by tert-butyl chloroformate (Boc protection) to yield the this compound.

Specific Method from Patent Literature

A closely related preparation method described in patent CN102020589B for t-butyl carbamate derivatives involves:

- Mixed Anhydride Formation: N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a mixed acid anhydride intermediate.

- Condensation Reaction: The mixed anhydride is then condensed with benzylamine derivatives in anhydrous ethyl acetate under cold conditions (-20 to 40 °C, preferably -10 to 5 °C) to yield the Boc-protected carbamate intermediate.

- Purification: The product is isolated by extraction, washing, solvent evaporation, and crystallization from hexane, with yields typically above 90%.

While this method targets a different carbamate derivative, the principles of mixed anhydride formation and condensation under controlled temperature and anhydrous conditions are applicable to the synthesis of this compound.

Example Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mixed anhydride formation | N-BOC-D-serine + isobutyl chlorocarbonate + NMM | Molar ratio 1:1.1–1.5, 3–5 hours, -20 to 40 °C |

| Condensation | Mixed anhydride + benzylamine derivative in ethyl acetate | Anhydrous solvent, 8–10 volumes, cold temperature |

| Workup and purification | Extraction with dilute HCl, NaHCO3 washes, crystallization | Yields 92–97%, high purity confirmed by NMR and MS |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR spectra confirm the presence of tert-butyl group (singlet ~1.38 ppm), methylene protons adjacent to nitrogen and carbonyl, and aromatic or aliphatic protons depending on substituents.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weight (m/z ~295 for related compounds) confirm molecular integrity.

- Purity and Yield: Reactions typically achieve yields above 90%, with purity confirmed by chromatographic and spectroscopic methods.

Research Findings and Notes

- The preparation of this compound requires careful control of moisture and temperature to avoid hydrolysis and side reactions.

- The use of N-methylmorpholine as an acid scavenger and isobutyl chlorocarbonate for mixed anhydride formation is critical for high yield and selectivity.

- The tert-butyl carbamate protecting group (Boc) facilitates subsequent synthetic transformations by providing stability and ease of removal under acidic conditions.

- Alternative methods may involve reductive amination of 3-oxocyclobutanone with methylamine followed by Boc protection, but these require optimization to prevent over-reduction or side reactions.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Temperature (mixed anhydride) | -20 to 40 °C (preferably -10 to 5 °C) | Cold conditions to maintain stability |

| Solvent | Anhydrous ethyl acetate | 8–10 volumes relative to starting material |

| Molar ratios | N-BOC-D-serine : isobutyl chlorocarbonate = 1 : 1.1–1.5 | Ensures complete conversion |

| Acid scavenger | N-methylmorpholine | 1.1–1.5 equivalents |

| Reaction time | 3–5 hours | Monitored by TLC or LCMS |

| Yield | 92–97% | High yield with proper workup |

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Explored for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl ((3-oxocyclobutyl)methyl)carbamate is best contextualized by comparing it with analogous carbamate derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 Cyclic Ketone-Containing Carbamates

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3) Molecular Formula: C₁₀H₁₇NO₃ (same as target compound). Key Difference: Cyclopentane ring (vs. cyclobutane in the target compound). Bioactivity: Higher Log S (-1.8) suggests lower aqueous solubility than the cyclobutane derivative (data unavailable for target compound) .

tert-Butyl ((3-oxocyclohexyl)methyl)carbamate (CAS: 1260836-35-8) Molecular Formula: C₁₂H₂₁NO₃. Key Difference: Cyclohexane ring with a methylene spacer. Impact: Larger ring and extended chain may improve lipophilicity, influencing membrane permeability in drug design .

2.1.2 Linear Chain Carbamates

tert-Butyl methyl(3-oxopropyl)carbamate (CAS: 273757-11-2) Molecular Formula: C₉H₁₇NO₃. Key Difference: Linear 3-oxopropyl chain instead of a cyclic structure. Reactivity: The absence of ring strain may reduce susceptibility to ring-opening reactions, making it less versatile in cycloaddition chemistry .

Functionalized Derivatives

tert-Butyl ((1-(hydroxymethyl)-3-oxocyclobutyl)methyl)carbamate (CAS: 1780105-44-3) Molecular Formula: C₁₁H₁₉NO₄. Key Difference: Hydroxymethyl substituent on the cyclobutane ring. Application: The hydroxyl group introduces hydrogen-bonding capability, useful in modulating solubility or target binding .

tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate Molecular Formula: C₁₆H₂₀FNO₃. Key Difference: Fluorophenyl substituent on the cyclobutane ring. Bioactivity: Fluorine’s electron-withdrawing effects could enhance metabolic stability in medicinal chemistry applications .

Physicochemical and Bioactivity Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Log S | Bioavailability Score |

|---|---|---|---|---|---|

| tert-Butyl ((3-oxocyclobutyl)methyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | Cyclobutane + ketone | N/A | N/A |

| tert-Butyl (3-oxocyclopentyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | Cyclopentane + ketone | -1.8 | 0.55 |

| tert-Butyl methyl(3-oxopropyl)carbamate | C₉H₁₇NO₃ | 199.24 | Linear 3-oxopropyl chain | N/A | N/A |

| tert-Butyl ((1-(hydroxymethyl)-3-oxocyclobutyl)methyl)carbamate | C₁₁H₁₉NO₄ | 229.28 | Hydroxymethyl-substituted cyclobutane | N/A | N/A |

Biological Activity

Tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : 201.26 g/mol

- CAS Number : 130369-09-4

- Toxicity Information : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Research indicates that cyclobutanone derivatives, including this compound, can inhibit various enzymes. This includes serine and metallo-β-lactamases, which are critical in bacterial resistance to antibiotics .

- Antiviral Properties : In silico studies have demonstrated that derivatives of cyclobutanones can effectively bind to non-structural proteins of SARS-CoV-2, specifically targeting the Nsp13 helicase. This suggests a potential role in antiviral drug development against COVID-19 .

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial enzymes such as diaminopimelate desuccinylase (DapE), which is crucial for bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathogen | Findings |

|---|---|---|

| Enzyme Inhibition | Serine β-lactamases | Effective against antibiotic-resistant strains |

| Antiviral Activity | SARS-CoV-2 Nsp13 helicase | Strong binding affinity; potential therapeutic use |

| Antimicrobial Activity | DapE | Inhibition observed in vitro |

Case Study: SARS-CoV-2 Nsp13 Inhibition

A study conducted by researchers highlighted the efficacy of various cyclobutanone derivatives in inhibiting the Nsp13 helicase of SARS-CoV-2. The study utilized molecular docking simulations to predict binding affinities, followed by biochemical assays to validate these predictions. The results indicated that certain derivatives exhibited up to 20 times higher activity against later variants of SARS-CoV-2 compared to the original strain .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection, cyclization, and functional group transformations. For example:

- Step 1 : Condensation of tert-butyl carbamate precursors with cyclobutane derivatives in THF or DCM under basic conditions (e.g., NaHCO₃) .

- Step 2 : Cyclization using reagents like Fe/NH₄Cl in ethanol for nitro-group reduction, followed by purification via column chromatography (hexane/EtOAc gradients) .

- Key Variables : Reaction time (3–24 hours), solvent polarity, and temperature (room temp. to 100°C) critically affect yields (reported 50–75% in optimized cases) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (no acute toxicity reported, but structural analogs show sensitization potential) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : Stable at room temperature in inert atmospheres; incompatible with strong acids/oxidizers .

II. Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .

- MD Simulations : Study solvent effects (e.g., THF vs. DCM) on transition states for SN2 reactions .

- Case Study : Cyclobutane ring strain (109.5° angles) increases reactivity toward ring-opening reactions compared to cyclohexane analogs .

Q. What strategies resolve contradictions in reported yields for similar carbamate syntheses?

- Methodological Answer :

- Root Cause Analysis : Discrepancies often arise from:

- Impurity Profiles : Unoptimized column chromatography (e.g., silica gel vs. flash chromatography) .

- Catalyst Efficiency : Pd₂(dba)₃/BINAP vs. Fe powder in nitro reductions (yields vary by 15–20%) .

- Resolution : Design DoE (Design of Experiments) to test variables like catalyst loading (5–10 mol%) and solvent polarity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxide intermediates, achieving >90% ee in tert-butyl carbamates .

- Case Study : tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate synthesized via Mannich reaction with 85% ee .

III. Data Contradiction Analysis

Q. Why do stability profiles of tert-butyl carbamates vary across studies?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the carbamate group is pH-dependent (t₁/₂ = 24 hrs at pH 7 vs. 2 hrs at pH 2) .

- Confounding Factors : Residual moisture in solvents accelerates decomposition; use molecular sieves or anhydrous conditions .

- Validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to compare batch-to-batch variability .

IV. Experimental Design Considerations

Q. What purification methods maximize purity for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.